GSK3368715 3HCl
Overview
Description
GSK3368715 (EPZ019997) 3HCl is an orally active, reversible, and S-adenosyl-L-methionine uncompetitive type I protein arginine methyltransferases inhibitor. It is known for its strong anti-cancer activity and its ability to alter exon usage by producing a shift in arginine methylation states .
Preparation Methods
The preparation of GSK3368715 (EPZ019997) 3HCl involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods focus on optimizing the yield and purity of the compound, ensuring that it meets the required standards for scientific research .
Chemical Reactions Analysis
GSK3368715 (EPZ019997) 3HCl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions are typically analyzed to ensure the desired chemical properties and biological activity .
Scientific Research Applications
GSK3368715 (EPZ019997) 3HCl has a wide range of scientific research applications. It is used extensively in chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of protein arginine methyltransferases inhibition. In biology, it is used to investigate the role of arginine methylation in cellular processes. In medicine, it is being explored for its potential as an anti-cancer agent. In industry, it is used in the development of new therapeutic compounds .
Mechanism of Action
The mechanism of action of GSK3368715 (EPZ019997) 3HCl involves the inhibition of type I protein arginine methyltransferases. This inhibition leads to a shift in arginine methylation states, which in turn alters exon usage. The molecular targets and pathways involved include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. The compound’s strong anti-cancer activity is attributed to its ability to alter these molecular pathways .
Comparison with Similar Compounds
GSK3368715 (EPZ019997) 3HCl is unique in its ability to inhibit multiple protein arginine methyltransferases with high specificity and potency. Similar compounds include other PRMT inhibitors such as GSK3326595, which also targets PRMT5. GSK3368715 (EPZ019997) 3HCl stands out due to its broader range of targets and its strong anti-cancer activity .
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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